molecular formula C20H17N5O B2723649 1-(4-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylurea CAS No. 923157-58-8

1-(4-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylurea

Cat. No. B2723649
M. Wt: 343.39
InChI Key: BAKUKIKHQPQZKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylurea” belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .


Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum of a similar compound was reported with specific chemical shifts .


Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various analytical techniques. For instance, the molecular weight of a similar compound, 7-Methylimidazo[1,2-a]pyridine, is 132.1625 .

Scientific Research Applications

Formation and Reactivity

The formation of imidazo[1,2-a]pyrimidines, like the compound , often occurs through reactions involving specific precursors under conditions that facilitate cyclization and substitution reactions. These compounds, due to their unique structural features, have been extensively studied for their reactivity and potential in creating derivatives with varied biological activities. For example, heterocyclic amines such as PhIP, closely related to the compound of interest, are known to form through reactions involving amino acids and sugars under specific conditions, highlighting the intricate balance between lipid oxidation and the Maillard reaction in food processing and its implications for health (Zamora & Hidalgo, 2015).

Applications in Material Science

The structural motif of 1-(4-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylurea lends itself to applications in material science, particularly in the development of optoelectronic materials. The inclusion of quinazoline and pyrimidine rings in conjugated systems has been identified as valuable for the creation of novel optoelectronic materials. These compounds have been shown to be crucial in the development of materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and materials for nonlinear optical applications (Lipunova et al., 2018).

Biological Activities

Derivatives of imidazo[1,2-a]pyrimidines exhibit a wide range of biological activities. For instance, Pyrazolo[1,5-a]pyrimidine, structurally related to the compound , has been explored for its potential in drug discovery, showing a broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, and anti-inflammatory activities. These findings underscore the versatility of this scaffold in developing drug-like candidates for various disease targets (Cherukupalli et al., 2017).

Mechanisms of Action in Drug Design

Compounds with the imidazo[1,2-a]pyrimidine scaffold, such as 1-(4-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylurea, are of interest in the design of inhibitors for specific biological targets. For example, the oxazolidinones, a class of compounds that can be structurally related to the imidazo[1,2-a]pyrimidines, show unique mechanisms of action as antimicrobial agents, providing insights into the development of novel drugs with specific mechanisms of action against resistant bacterial strains (Diekema & Jones, 2000).

properties

IUPAC Name

1-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O/c1-14-11-12-25-13-18(24-19(25)21-14)15-7-9-17(10-8-15)23-20(26)22-16-5-3-2-4-6-16/h2-13H,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKUKIKHQPQZKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.